7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate

Medicinal chemistry CNS drug discovery Lead optimization

Researchers requiring brain-penetrant kinase inhibitors face regioisomer substitution risks that invalidate SAR data. The 3-carboxylate regioisomer (CAS 89588-70-5) delivers predictable CNS exposure (TPSA 65.2 Ų) and reversible binding critical for target validation. Key differentiation: 0.36 log unit higher XLogP3-AA (3.7) vs. Halacrinate enhances intracellular target engagement without covalent modification liability. 15 Da lower MW than thiophene analogs yields superior ligand efficiency in fragment-to-lead campaigns. Verify lot-specific purity and request solubility profiling data with each order.

Molecular Formula C13H6BrClN2O3
Molecular Weight 353.55 g/mol
CAS No. 89588-70-5
Cat. No. B12919834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
CAS89588-70-5
Molecular FormulaC13H6BrClN2O3
Molecular Weight353.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1
InChIInChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H
InChIKeyLWZQRGHONWGCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate: Chemical Profile


7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate (CAS 89588-70-5) is a heterocyclic dual-ring compound combining a 7-bromo-5-chloroquinolin-8-ol core esterified with isoxazole-3-carboxylic acid [1]. With a molecular formula of C13H6BrClN2O3 and a molecular weight of 353.55 g/mol, it belongs to the quinoline-isoxazole hybrid class often exploited in medicinal chemistry for kinase inhibition, anti-infective, and CNS-targeted programs [1].

1
Quinoline-isoxazole hybrid scaffold for kinase / bromodomain probe design
2
Supports CNS multiparameter optimization (MPO) screening workflows
3
Esterified isoxazole-3-carboxylate core; non-covalent binding context

7-Bromo-5-chloroquinolin-8-yl Esters: Substitution Risk


Despite sharing the same 7-bromo-5-chloroquinolin-8-ol scaffold, closely related analogs such as the 5-isoxazole regioisomer, thiophene-3-carboxylate, or acrylate esters exhibit divergent physicochemical and biological profiles that preclude direct substitution [1][2]. Even subtle changes in the ester moiety—isoxazole-3-carboxylate versus isoxazole-5-carboxylate—alter the topological polar surface area and electronic distribution, potentially shifting target selectivity and pharmacokinetic behavior [1]. The quantitative evidence below demonstrates that procurement without compound-level scrutiny risks invalid biological results.

Regioisomer Mismatch

Isoxazole-5-carboxylate regioisomer may shift topological polar surface area and CNS penetration profile.

Covalent Reactivity Liability

Acrylate ester analog (Halacrinate) carries Michael acceptor reactivity; incompatible with reversible target engagement studies.

Heterocycle Replacement Effect

Thiophene-3-carboxylate analog alters molecular weight and ligand efficiency metrics compared to isoxazole.

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate: Comparative Evidence


Isoxazole-3- vs. 5-Carboxylate: TPSA Comparison

The regioisomeric difference between the 3-carboxylate (target, CID 13281659) and 5-carboxylate (CID 13281660) produces a measurable shift in topological polar surface area (TPSA), a property critical for predicting blood-brain barrier penetration and oral absorption [1]. The target compound’s TPSA is 65.2 Ų, while the 5-isomer exhibits a lower value of 61.6 Ų (calculated identically by Cactvs 3.4.8.18) [1][2]. This ~3.6 Ų difference can be decisive when optimizing CNS multiparameter optimization (MPO) scores.

TPSA regioisomer shift
Head-to-head
Target: 65.2 Ų
5-isomer: 61.6 Ų
Regioisomer choice alters CNS MPO scoring.
Δ 3.6 Ų; computed by Cactvs 3.4.8.18.
Medicinal chemistry CNS drug discovery Lead optimization

Lipophilicity Comparison with Halacrinate

The target compound is significantly more lipophilic than Halacrinate, the 7-bromo-5-chloroquinolin-8-yl prop-2-enoate analog used as an agricultural fungicide. The computed XLogP3-AA for the target is 3.7, compared to 3.34 for Halacrinate (determined by HPLC) [1][2]. This ΔlogP of 0.36 shifts the target into a higher lipophilicity bin that may favor membrane permeability but also increases the risk of off-target promiscuity and poor aqueous solubility—a trade-off relevant when selecting compounds for cellular vs. biochemical assays.

Lipophilicity shift
Cross-study
XLogP3-AA 3.7
ΔlogP +0.36
Higher lipophilicity versus acrylate ester.
vs. Halacrinate logP 3.34 (HPLC).
ADME Lipophilicity Lead-likeness

Molecular Weight vs. Thiophene-3-Carboxylate Analog

Replacement of the isoxazole oxygen with sulfur (thiophene) increases the molecular weight from 353.55 g/mol (target) to 368.63 g/mol (CAS 89588-65-8) [1]. While both exceed the typical fragment MW threshold (<300 Da), the 15-Da increment alters the heavy-atom count and may affect passive permeability and metabolic susceptibility. In lead-likeness assessments, the lower MW of the target compound positions it slightly closer to the ‘golden triangle’ of oral drug space.

MW difference
Cross-study
353.55 g/mol
Δ –15.08 Da
Lighter core benefits fragment efficiency.
vs. thiophene-3-carboxylate (368.63 g/mol).
Fragment-based drug design Rule of 3 Molecular complexity

Target Selectivity: Isoxazole vs. Acrylate Ester

Halacrinate (7-bromo-5-chloroquinolin-8-yl prop-2-enoate) is registered as a quinoline-class agricultural fungicide (ISO 1750) . Its acrylate moiety acts as a Michael acceptor, enabling covalent modification of cysteine residues in fungal targets. In contrast, the target compound’s isoxazole-3-carboxylate ester is inert toward Michael addition and instead features an N-O heterocycle known to engage kinase hinge regions and bromodomains. This divergent reactivity profile means the two compounds serve entirely different biological roles and cannot be substituted in chemical biology or drug discovery programs.

Reactivity divergence
Class-level / Data to verify
Non-covalent isoxazole ester
vs. Michael acceptor acrylate
Binding mode critical for target validation.
Isoxazole SAR inferred; Halacrinate is an agrochemical.
Target selectivity Covalent inhibitor Fungicide

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate: Application Scenarios


CNS Kinase Inhibitor Optimization: TPSA Advantage

When designing brain-penetrant kinase inhibitors, the target compound’s TPSA of 65.2 Ų positions it within the optimal range for blood-brain barrier passage, while the 5-isomer’s lower TPSA (61.6 Ų) may reduce central exposure. Libraries aimed at neuro-oncology or neurodegenerative disease targets should prioritize the 3-carboxylate regioisomer to maintain predictable CNS penetration [1][2].

Intracellular Target Engagement: Lipophilicity Advantage

The 0.36 log unit higher lipophilicity (XLogP3-AA 3.7) relative to Halacrinate enhances passive membrane permeability, making the target compound better suited for assays requiring intracellular target engagement. However, this increased lipophilicity demands accompanying solubility and protein-binding assays to mitigate off-target risk [1][3].

Fragment-Based Lead Development: MW Advantage

In fragment-based screening campaigns, the target compound’s molecular weight (353.55 g/mol) is 15 Da lower than the thiophene-3-carboxylate analog, yielding a slightly higher ligand efficiency index. This makes it the preferred choice when advancing hits into lead series where every heavy atom counts [1].

Selective Probe Development: Human Targets

For chemical biology probes targeting human kinases, bromodomains, or CNS receptors, the non-covalent isoxazole-3-carboxylate scaffold avoids the covalent modification liability associated with Halacrinate’s acrylate ester. This functional-group-level differentiation ensures that biological activity can be attributed to reversible binding, a prerequisite for target validation studies .

Application
Selection Property
Validation Focus
CNS kinase probe design
TPSA regioisomer specificity
Blood-brain barrier penetration model
Intracellular target engagement
Lipophilicity (XLogP3-AA) context
Membrane permeability / solubility balance
Fragment-based lead development
Molecular weight relative to analogs
Ligand efficiency index calculation
Human kinase / bromodomain probe validation
Non-covalent isoxazole ester reactivity
Reversible binding confirmation
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